molecular formula C9H16N2O B14710709 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea CAS No. 15264-74-1

1-Bicyclo[2.2.1]hept-2-yl-3-methylurea

Cat. No.: B14710709
CAS No.: 15264-74-1
M. Wt: 168.24 g/mol
InChI Key: UXRISKCYEPUGDH-UHFFFAOYSA-N
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Description

1-Bicyclo[2.2.1]hept-2-yl-3-methylurea (CAS 15264-74-1) is a 1,3-disubstituted urea derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a bicyclo[2.2.1]heptane lipophilic group, a structural motif of natural origin that is key to its biological activity. It serves as a potent inhibitor of soluble epoxide hydrolase (sEH), a promising therapeutic target for the treatment of conditions such as hypertension, inflammation, and pain syndromes . Furthermore, research indicates that 1,3-disubstituted ureas containing the bicyclo[2.2.1]heptane group are potent inhibitors of RNA virus replication, showing potential as agents against viruses including SARS-CoV . The compound is synthesized from bicyclo[2.2.1]heptan-2-amine, confirming its structural foundation on this robust, lipophilic scaffold . It is supplied with a minimum purity of 99% . With the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol, it is offered for laboratory research applications. This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

15264-74-1

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-methylurea

InChI

InChI=1S/C9H16N2O/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12)

InChI Key

UXRISKCYEPUGDH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

The reaction between 2-butene (trans- or cis-) and cyclopentadiene forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene. This step occurs under thermal conditions (150–350°C) without requiring specialized pressure systems. The use of 2-butene is preferred due to its low cost and high reactivity.

Example Reaction Conditions

Parameter Value
Reactants 2-butene, cyclopentadiene
Temperature 150–350°C
Catalyst None (thermal conditions)
Yield 93% (post-distillation)

Isomerization

The intermediate 5,6-dimethylbicyclo[2.2.1]hept-2-ene undergoes catalytic isomerization to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene. Silica-alumina catalysts (e.g., Nikki Chemical’s N-632L) at 110°C achieve a 67% yield of the desired isomer.

Catalyst Performance Comparison

Catalyst Temperature Isomerization Efficiency
Silica-alumina 110°C 67%
Alumina-boria 155°C 29%
Ceramic balls 250°C 0% (no isomerization)

The introduction of the urea group to the bicyclo[2.2.1]heptane core requires strategic functionalization. While the patent does not explicitly describe urea synthesis, established organic methodologies provide plausible routes.

Amine Intermediate Formation

The methyl group on the bicycloheptane framework is oxidized to a carbonyl group, which is then converted to an amine via reductive amination. For example, treatment with hydroxylamine forms an oxime, which is reduced using lithium aluminum hydride (LiAlH₄) to yield a primary amine.

Urea Formation

The amine reacts with methyl isocyanate under anhydrous conditions to form 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea. Alternatively, a Hofmann rearrangement of the amide derivative (derived from the carboxylic acid) generates an isocyanate intermediate, which couples with methylamine.

Reaction Pathway
$$
\text{Bicycloheptane-CH}3 \xrightarrow{\text{Oxidation}} \text{Bicycloheptane-COOH} \xrightarrow{\text{Hofmann}} \text{Bicycloheptane-NCO} \xrightarrow{\text{CH}3\text{NH}_2} \text{Urea Derivative}
$$

Optimization and Scalability

The two-step Diels-Alder/isomerization method achieves a 67–93% yield for the bicycloheptane core, making it scalable for industrial production. Post-functionalization steps, however, require further optimization to improve atom economy.

Catalytic Efficiency

Isomerization catalysts with moderate acid strength (e.g., silica-alumina) balance activity and selectivity. Stronger acids (e.g., alumina-boria) promote side reactions, reducing yields.

Temperature Effects

Elevated temperatures (>250°C) degrade the bicycloheptane structure, whereas temperatures below 150°C slow isomerization kinetics. The optimal range is 110–155°C.

Challenges and Alternatives

Competing Isomers

Isomerization produces mixtures of 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene. Chromatographic separation or selective crystallization is necessary to isolate the desired isomer.

Urea Stability

The urea group is susceptible to hydrolysis under acidic or basic conditions. Protective strategies, such as using tert-butoxycarbonyl (Boc) groups during synthesis, mitigate this issue.

Chemical Reactions Analysis

1-Bicyclo[2.2.1]hept-2-yl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-yl-3-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Data from Evidence
This compound (Target) C₁₀H₁₇N₂O 181.26 (calculated) Urea, methyl, bicycloheptane N/A (hypothetical)
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea C₁₃H₂₂ClN₃O₂ 287.79 Nitroso, chloroethyl, urea Density: 1.32 g/cm³
1-Bicyclo[2.2.1]hept-2-ylethanamine C₉H₁₇N 139.24 Primary amine, bicycloheptane Purity: 95%
1-Bicyclo[2.2.1]hept-2-yl-ethanone C₉H₁₄O 136.19 Ketone, bicycloheptane Stereoisomers noted
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₁₀H₁₃BrO₂ 253.12 Ester, bromine, bicycloheptane Price: $245/100 mg

Key Observations:

  • Solubility and Stability: Ester-containing analogs (e.g., ) may exhibit higher lipophilicity than urea derivatives, influencing their solubility in organic solvents . The rigid bicycloheptane framework in all compounds contributes to thermal stability, as seen in similar bicyclic systems .
  • Synthetic Accessibility: Amine precursors like 1-bicyclo[2.2.1]hept-2-ylethanamine () are commercially available (95% purity), suggesting that the target urea could be synthesized via urea-forming reactions (e.g., carbodiimide-mediated coupling) .

Commercial and Research Relevance

  • Price and Availability: Bicycloheptane derivatives in are priced between $172–$585/100 mg, suggesting that the target compound, if synthesized, may fall within a comparable range due to structural complexity .
  • Biological Potential: Nitroso-urea derivatives () are historically associated with alkylating agents in cancer therapy, implying that the target urea could be explored for similar applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bicyclo[2.2.1]hept-2-yl-3-methylurea, and how do reaction conditions influence yield?

  • Methodology : Prioritize protocols from peer-reviewed syntheses of bicycloheptane derivatives. For example, bridgehead functionalization via carbocation intermediates (as in Koch-Haaf carboxylation) has been adapted for bicyclo[2.2.1] systems . Key parameters include solvent polarity (e.g., ether vs. hexane), temperature (20–80°C), and catalyst choice (e.g., Lewis acids like AlCl₃). Yield optimization requires iterative testing of stoichiometric ratios and quenching methods to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be validated?

  • Methodology : Use high-resolution NMR (¹H/¹³C) to confirm bicyclic scaffold geometry and urea moiety substitution patterns. Cross-validate with IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹) and mass spectrometry (HRMS for molecular ion verification). For purity, combine HPLC with elemental analysis .

Q. How can researchers identify contradictions in existing literature about this compound’s physicochemical properties?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature gaps. For instance, discrepancies in logP or stability data (e.g., hydrolysis rates) may arise from differing experimental conditions (pH, solvent). Replicate key studies under standardized conditions and use statistical tools (e.g., ANOVA) to resolve conflicts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform kinetic isotope effect (KIE) studies and computational modeling (DFT) to probe transition states. The bicyclo[2.2.1] system’s steric strain influences bridgehead reactivity, favoring SN1 pathways in polar solvents. Compare with adamantane derivatives to isolate steric vs. electronic effects .

Q. How can computational chemistry predict the biological activity of structural analogs of this compound?

  • Methodology : Use molecular docking (AutoDock Vina) to screen analogs against target proteins (e.g., enzymes with urea-binding pockets). Validate predictions with in vitro assays (IC₅₀ measurements) and correlate with Hammett substituent constants (σ) for electronic effects .

Q. What strategies resolve contradictory data on the compound’s thermal stability across studies?

  • Methodology : Design a controlled thermogravimetric analysis (TGA) study with variable heating rates (5–20°C/min) and inert vs. oxidative atmospheres. Compare decomposition profiles with literature data and apply the Kissinger method to calculate activation energies, addressing discrepancies in reported degradation thresholds .

Q. How does modifying the urea moiety (e.g., alkyl vs. aryl substituents) impact the compound’s pharmacokinetic properties?

  • Methodology : Synthesize analogs with systematic substituent variations (e.g., -CH₃, -Ph, -CF₃) and assess logD (octanol-water partitioning), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation). Use QSAR models to link structural features to bioavailability .

Methodological Frameworks

  • Literature Review : Employ Advanced Google Scholar’s "Cited by" and "Related articles" features to trace evolving hypotheses and identify undercited studies .
  • Data Validation : Cross-check experimental results against databases like PubChem, prioritizing entries with independent replication (e.g., NMR spectra from multiple labs) .
  • Experimental Design : Align with Beilstein Journal guidelines: report full synthetic procedures in Supporting Information, including purity thresholds (>95% by HPLC) and spectral artifacts (e.g., solvent peaks) .

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